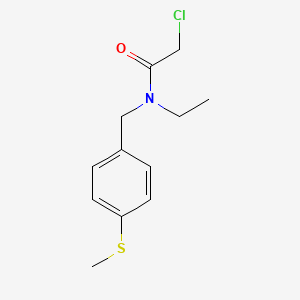

2-Chloro-N-ethyl-N-(4-methylsulfanyl-benzyl)-acetamide

Description

Properties

IUPAC Name |

2-chloro-N-ethyl-N-[(4-methylsulfanylphenyl)methyl]acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16ClNOS/c1-3-14(12(15)8-13)9-10-4-6-11(16-2)7-5-10/h4-7H,3,8-9H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FNZIBSHRBHBBNX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC1=CC=C(C=C1)SC)C(=O)CCl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16ClNOS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801182259 | |

| Record name | Acetamide, 2-chloro-N-ethyl-N-[[4-(methylthio)phenyl]methyl]- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801182259 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

257.78 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1353983-04-6 | |

| Record name | Acetamide, 2-chloro-N-ethyl-N-[[4-(methylthio)phenyl]methyl]- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1353983-04-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Acetamide, 2-chloro-N-ethyl-N-[[4-(methylthio)phenyl]methyl]- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801182259 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-N-ethyl-N-(4-methylsulfanyl-benzyl)-acetamide typically involves the following steps:

Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 2-chloroacetamide, ethylamine, and 4-methylsulfanylbenzyl chloride.

Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of solvents like dichloromethane or ethanol. The reaction temperature is maintained at around 0-5°C to ensure the desired product formation.

Reaction Steps:

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale batch reactors with precise control over reaction parameters. The use of automated systems ensures consistent product quality and yield.

Chemical Reactions Analysis

Types of Reactions

2-Chloro-N-ethyl-N-(4-methylsulfanyl-benzyl)-acetamide undergoes various chemical reactions, including:

Oxidation: The methylsulfanyl group can be oxidized to form a sulfoxide or sulfone.

Reduction: The chloro group can be reduced to a hydrogen atom.

Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid are used under mild conditions.

Reduction: Reagents like lithium aluminum hydride or sodium borohydride are used under anhydrous conditions.

Substitution: Nucleophiles like sodium azide or potassium thiocyanate are used in polar solvents like dimethyl sulfoxide.

Major Products Formed

Oxidation: Formation of sulfoxides or sulfones.

Reduction: Formation of N-ethyl-N-(4-methylsulfanyl-benzyl)-acetamide.

Substitution: Formation of various substituted acetamides.

Scientific Research Applications

2-Chloro-N-ethyl-N-(4-methylsulfanyl-benzyl)-acetamide has several scientific research applications:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Studied for its potential biological activity and interactions with enzymes.

Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Chloro-N-ethyl-N-(4-methylsulfanyl-benzyl)-acetamide involves its interaction with specific molecular targets. The chloro group can act as an electrophile, facilitating nucleophilic substitution reactions. The methylsulfanyl group can undergo oxidation, leading to the formation of reactive intermediates that interact with biological molecules.

Comparison with Similar Compounds

Structural Variations and Physicochemical Properties

The table below compares key structural features and properties of the target compound with its analogs:

| Compound Name | CAS Number | Molecular Formula | Molecular Weight | Key Substituents | logP (Predicted) | Key Differences |

|---|---|---|---|---|---|---|

| 2-Chloro-N-ethyl-N-(4-methylsulfanyl-benzyl)-acetamide | 63142-88-1 | C₁₂H₁₆ClNOS | 257.78 | Ethyl, 4-methylsulfanyl benzyl | 3.2 | Reference compound |

| 2-Chloro-N-isopropyl-N-(4-methylsulfanyl-benzyl)-acetamide | 1353955-42-6 | C₁₃H₁₈ClNOS | 271.80 | Isopropyl, 4-methylsulfanyl benzyl | 3.5 | Increased lipophilicity due to isopropyl |

| 2-Chloro-N-ethyl-N-(3-methylbenzyl)-acetamide | 1182926-93-7 | C₁₂H₁₆ClNO | 241.72 | Ethyl, 3-methylbenzyl | 2.8 | Methyl at meta position; no sulfur |

| 2-Chloro-N-(4-sulfamoyl-phenyl)-acetamide | - | C₈H₉ClN₂O₃S | 248.68 | Sulfamoyl phenyl | 1.8 | Polar sulfamoyl group enhances solubility |

| N-(4-Chloro-2-nitrophenyl)-N-(methylsulfonyl)acetamide | - | C₉H₉ClN₂O₅S | 316.70 | Nitro, methylsulfonyl | 0.9 | Electron-withdrawing groups increase reactivity |

Key Observations :

- Substituent Position : The methylsulfanyl group at the para position (vs. meta in 1182926-93-7) reduces steric hindrance and enhances resonance effects .

- Electronic Effects : Compounds with electron-withdrawing groups (e.g., nitro, sulfonyl) exhibit lower logP and higher reactivity, as seen in N-(4-chloro-2-nitrophenyl)-N-(methylsulfonyl)acetamide .

Stability and Reactivity

- Hydrolytic Stability : The methylsulfanyl group’s electron-donating nature reduces electrophilicity at the carbonyl carbon, decreasing hydrolysis rates compared to sulfonyl or nitro analogs .

- Oxidative Sensitivity : Thioether groups (SCH₃) are susceptible to oxidation, forming sulfoxides or sulfones, which could alter bioactivity .

Biological Activity

2-Chloro-N-ethyl-N-(4-methylsulfanyl-benzyl)-acetamide is a synthetic compound belonging to the class of N-substituted chloroacetamides. This compound is characterized by its unique structural features, including a chloro group, an ethyl substituent, and a benzyl moiety with a methylthio group. Its molecular formula is C${12}$H${14}$ClNOS. The compound has garnered attention for its potential biological activities, particularly in enzyme inhibition and antimicrobial properties.

Enzyme Inhibition

Research indicates that compounds within the N-substituted chloroacetamide class, including this compound, exhibit significant enzyme inhibition. Notably, they have shown effectiveness against carbonic anhydrases (CAs), which are crucial in various physiological processes. For instance, related compounds have demonstrated selective inhibition against specific isoforms of carbonic anhydrases with low IC$_{50}$ values, indicating high potency in inhibiting these enzymes.

Table 1: Comparison of Biological Activities of Related Compounds

| Compound Name | Structure Features | Biological Activity |

|---|---|---|

| 2-Chloro-N-(4-fluorophenyl)-acetamide | Fluorine substitution on benzene | Antimicrobial properties |

| 2-Chloro-N-(4-nitrophenyl)-acetamide | Nitro group on benzene | Enzyme inhibition |

| N-benzyl-2-chloro-N-(p-tolyl)acetamide | Benzyl and tolyl substituents | Anticonvulsant activity |

The unique combination of the methylthio group and ethyl substituent in this compound may confer distinct pharmacological properties compared to other derivatives, potentially influencing its binding affinity and selectivity towards biological targets.

Antimicrobial Properties

The compound has also been investigated for its antimicrobial activity. Preliminary studies suggest that it may inhibit the growth of various bacterial strains, making it a candidate for further exploration in antimicrobial drug development. Its mechanism of action likely involves interaction with bacterial enzymes or receptors critical for survival.

The mechanism by which this compound exerts its biological effects involves several pathways:

- Electrophilic Activity : The chloro group acts as an electrophile, facilitating nucleophilic substitution reactions that can modify biological molecules.

- Oxidative Metabolism : The methylsulfanyl group can undergo oxidation to form reactive intermediates that interact with cellular components, potentially leading to enzyme inhibition or cell death.

Study on Carbonic Anhydrase Inhibition

One notable study evaluated the inhibitory effects of various chloroacetamides on carbonic anhydrases. The results showed that certain derivatives exhibited IC$_{50}$ values in the nanomolar range against specific isoforms, highlighting their potential as therapeutic agents in diseases where CAs play a critical role .

Antimicrobial Efficacy

In another study focusing on antimicrobial agents, this compound was tested against several bacterial strains. The compound demonstrated significant inhibitory effects, particularly against Gram-positive bacteria. This suggests its potential application in treating infections caused by resistant strains.

Q & A

Q. What are the standard synthetic routes for 2-Chloro-N-ethyl-N-(4-methylsulfanyl-benzyl)-acetamide, and how can purity be optimized?

The compound is synthesized via nucleophilic substitution between 2-chloroacetamide and 2-[(4-methylphenyl)sulfanyl]ethylamine in ethanol under reflux with NaOH as a base . Post-reaction, extraction with dichloromethane followed by recrystallization or column chromatography (silica gel, ethyl acetate/hexane) ensures purity ≥95%. Yield optimization requires precise stoichiometry (1:1 molar ratio) and controlled reflux duration (4–6 hours). Impurities often arise from unreacted starting materials or over-oxidation of the sulfanyl group .

Q. Which spectroscopic techniques are critical for characterizing this compound?

- NMR : - and -NMR confirm substitution patterns (e.g., δ 2.4 ppm for methylsulfanyl, δ 4.1 ppm for chloroacetamide CH) .

- IR : Peaks at 1650–1680 cm (amide C=O) and 650–700 cm (C-S bond) validate functional groups .

- Mass Spectrometry : ESI-MS ([M+H] at m/z 272.1) confirms molecular weight .

Q. What are the primary chemical reactivity pathways for this compound?

- Nucleophilic substitution : The chloro group reacts with amines or thiols to form derivatives (e.g., N-alkylated analogs) .

- Oxidation : The sulfanyl (-S-) group oxidizes to sulfoxide (-SO-) or sulfone (-SO-) under HO/acetic acid .

- Reduction : LiAlH reduces the acetamide carbonyl to an amine .

Advanced Research Questions

Q. How can computational modeling (e.g., DFT) predict reaction mechanisms or biological interactions?

Density Functional Theory (DFT) at the B3LYP/6-31G(d) level calculates transition states for nucleophilic substitution, revealing activation energies (~25 kcal/mol) and regioselectivity . Molecular docking (AutoDock Vina) predicts binding to cytochrome P450 enzymes (ΔG ≈ -8.2 kcal/mol), suggesting metabolic stability challenges .

Q. What experimental strategies resolve contradictions in structural data (X-ray vs. NMR)?

Discrepancies between solution (NMR) and solid-state (X-ray) structures arise from conformational flexibility. Single-crystal X-ray diffraction (SHELXL ) confirms the planar acetamide group, while -NMR in DMSO-d shows dynamic rotation about the C-N bond. Use low-temperature NMR (-40°C) to "freeze" conformers for comparison .

Q. How to design assays for evaluating its potential as an enzyme inhibitor?

- Kinetic assays : Measure IC against acetylcholinesterase (Ellman’s method) with varying substrate concentrations .

- Cellular assays : Use MTT viability tests on cancer cell lines (e.g., MCF-7) at 10–100 μM doses; compare to controls like metolachlor .

Q. What are the challenges in scaling up synthesis without compromising stability?

The sulfanyl group is prone to oxidation. Scale-up requires:

- Inert atmosphere : Use N/Ar during reflux and storage .

- Low-temperature purification : Avoid prolonged exposure to light or heat .

- Stabilizers : Add 0.1% BHT (butylated hydroxytoluene) to inhibit radical formation .

Q. How can synergistic effects with other bioactive compounds be systematically studied?

Use factorial design experiments:

- Combination index (CI) : Test with known CYP3A4 inhibitors (e.g., ketoconazole) to assess pharmacokinetic interactions .

- Isobolograms : Quantify synergy in antimicrobial assays (e.g., with β-lactams against MRSA) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.